molecular formula C17H21N3O4S B2427644 Methyl 3-(3-(isobutylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946376-02-9

Methyl 3-(3-(isobutylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2427644
M. Wt: 363.43
InChI Key: SIRBYFVSRYQUPX-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves the use of spectroscopic methods like NMR, IR, Mass spectrometry, and X-ray crystallography to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and stability of the compound.


Scientific Research Applications

Synthesis and Structural Studies

  • Synthetic Pathways : A novel synthetic route was explored through a cyclopropanation process to create a constrained 1-aminocyclopropane-1-carboxylic acid system. This process led to the formation of fused tetracyclic hydantoin derivatives, introducing a new type of heterocyclic system (Szakonyi et al., 2002).

  • Molecular and Crystal Structures : Studies have been conducted on the molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates. These investigations have contributed to the understanding of the structural aspects of such compounds, aiding in the design of new molecules with potential application in various fields (Rudenko et al., 2012).

Mechanistic Insights

  • Reaction Mechanisms : The exploration of reaction mechanisms, especially those involving novel cyclopropanation and cyclization processes, helps in the development of new synthetic methodologies. Such methodologies can be applied in the synthesis of complex molecules for pharmaceutical applications and materials science (Ametamey et al., 1990).

Potential Applications

  • Pharmaceutical Applications : Although the exact compound was not directly studied, related compounds exhibit antibacterial activities and potential as pharmaceutical agents. For example, the synthesis and study of quinolones with heterocyclic substituents have shown promising antibacterial properties, suggesting possible therapeutic applications of similar compounds (Cooper et al., 1990).

  • Materials Science : The structural and synthetic studies of such compounds can also contribute to materials science, where their unique properties might be utilized in developing new materials with specific functions or enhancements.

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and handling precautions of the compound.


Future Directions

This involves predicting or proposing future applications or studies based on the compound’s properties and activities.


Please consult with a chemist or a relevant expert for detailed analysis and always follow safety guidelines while handling chemical substances.


properties

IUPAC Name

methyl 3-[3-(2-methylpropylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-10(2)9-18-14(21)6-7-20-15(22)12-5-4-11(16(23)24-3)8-13(12)19-17(20)25/h4-5,8,10H,6-7,9H2,1-3H3,(H,18,21)(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRBYFVSRYQUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-(isobutylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

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